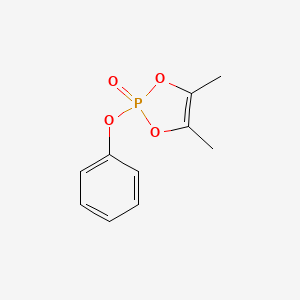
4,5-Dimethyl-2-phenoxy-2H-1,3,2lambda~5~-dioxaphosphol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-phenoxy-2H-1,3,2lambda~5~-dioxaphosphol-2-one is a chemical compound known for its unique structure and properties It belongs to the class of dioxaphospholes, which are characterized by a five-membered ring containing both oxygen and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-phenoxy-2H-1,3,2lambda~5~-dioxaphosphol-2-one typically involves the reaction of phenol derivatives with phosphorus-containing reagents. One common method includes the reaction of 4,5-dimethyl-1,3,2-dioxaphospholane with phenol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the product. Safety measures are crucial due to the reactivity of phosphorus-containing intermediates.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-phenoxy-2H-1,3,2lambda~5~-dioxaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted dioxaphospholes depending on the nucleophile used.
Scientific Research Applications
4,5-Dimethyl-2-phenoxy-2H-1,3,2lambda~5~-dioxaphosphol-2-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-phenoxy-2H-1,3,2lambda~5~-dioxaphosphol-2-one involves its interaction with molecular targets through its reactive phosphorus center. It can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect biological pathways. The compound’s unique structure allows it to participate in various chemical transformations, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethyl-2-(pentafluorophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one
- 2-(4-Fluorophenoxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one
Uniqueness
4,5-Dimethyl-2-phenoxy-2H-1,3,2lambda~5~-dioxaphosphol-2-one stands out due to its specific phenoxy substitution, which imparts unique reactivity and properties compared to its analogs. The presence of the phenoxy group influences its chemical behavior, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
55895-03-9 |
|---|---|
Molecular Formula |
C10H11O4P |
Molecular Weight |
226.17 g/mol |
IUPAC Name |
4,5-dimethyl-2-phenoxy-1,3,2λ5-dioxaphosphole 2-oxide |
InChI |
InChI=1S/C10H11O4P/c1-8-9(2)13-15(11,12-8)14-10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
OFMPJJBIQPWNNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OP(=O)(O1)OC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


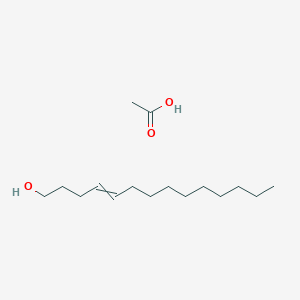
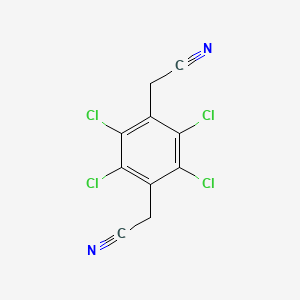
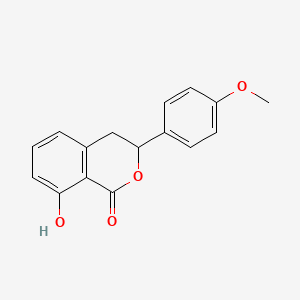


![N-[(2-Hydroxy-5-methylphenyl)methyl]glycine](/img/structure/B14632874.png)
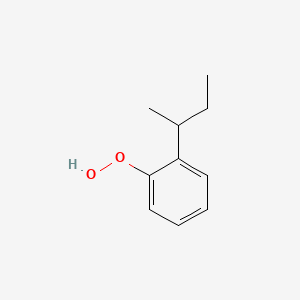
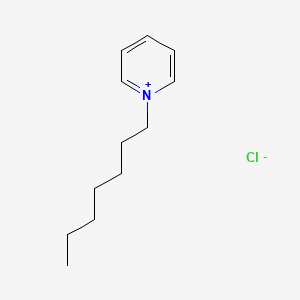
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)
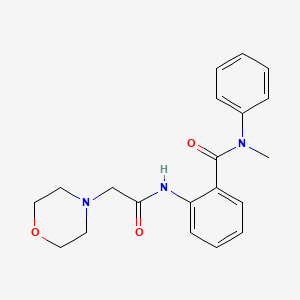
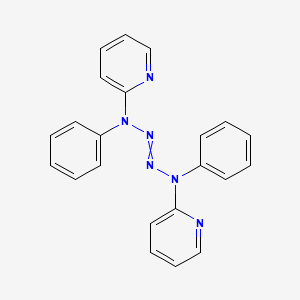

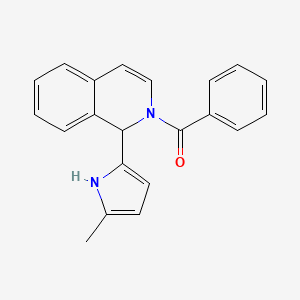
![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
